molecular formula C11H13ClN2O B1435517 3-(2-Chlorophenyl)-4-methylpiperazin-2-one CAS No. 1803567-47-6

3-(2-Chlorophenyl)-4-methylpiperazin-2-one

Cat. No.: B1435517
CAS No.: 1803567-47-6
M. Wt: 224.68 g/mol
InChI Key: VQKGRAZSTPBGCI-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a structurally complex heterocyclic organic compound characterized by its distinctive piperazinone core structure with specific substitutional modifications. The compound bears the Chemical Abstracts Service registry number 1803567-47-6, which serves as its unique international identifier within chemical databases and regulatory frameworks. The systematic nomenclature follows International Union of Pure and Applied Chemistry standards, designating the molecule as this compound, which precisely describes the positional relationships of its functional groups and substituents.

The molecular composition of this compound can be expressed through the molecular formula C₁₁H₁₃ClN₂O, indicating the presence of eleven carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. These atomic constituents combine to yield a molecular weight of 224.68 grams per mole, establishing the compound's fundamental physical characteristics. The structural representation through Simplified Molecular Input Line Entry System notation appears as CN1CCNC(=O)C1C2=CC=CC=C2Cl, providing a linear description of the molecular connectivity patterns.

The compound's three-dimensional architecture features a piperazinone ring system as its central structural motif, with a methyl group attached at the nitrogen atom in position 4 and a 2-chlorophenyl substituent at position 3. This specific substitution pattern creates unique steric and electronic properties that distinguish it from other members of the piperazinone family. The International Chemical Identifier Key for this molecule is VQKGRAZSTPBGCI-UHFFFAOYSA-N, providing another standardized method for chemical identification and database searches.

Property Value Standard
Chemical Abstracts Service Number 1803567-47-6 International Registry
Molecular Formula C₁₁H₁₃ClN₂O Elemental Composition
Molecular Weight 224.68 g/mol Atomic Mass Units
International Union of Pure and Applied Chemistry Name This compound Systematic Nomenclature
Simplified Molecular Input Line Entry System CN1CCNC(=O)C1C2=CC=CC=C2Cl Linear Notation

Historical Development in Heterocyclic Chemistry Research

The historical trajectory of heterocyclic chemistry research provides essential context for understanding the development and significance of compounds like this compound within the broader scientific landscape. The foundations of heterocyclic chemistry trace back to the early nineteenth century, when pioneering researchers began isolating and characterizing compounds containing non-carbon atoms within cyclic structures. Brugnatelli's groundbreaking work in 1818 involved the separation of alloxan from uric acid, marking one of the earliest documented investigations into heterocyclic compounds and establishing the precedent for systematic study of these molecular structures.

The progression of heterocyclic chemistry continued throughout the nineteenth century with several pivotal discoveries that expanded the field's scope and applications. Dobereiner's production of furan compounds in 1832 using sulfuric acid treatment of starch demonstrated early synthetic approaches to heterocyclic molecules, while Runge's collection of pyrrole through dry distillation in 1834 further broadened the understanding of heterocyclic compound diversity. These early investigations laid the groundwork for more sophisticated synthetic methodologies and theoretical frameworks that would eventually enable the development of complex piperazinone derivatives.

The twentieth century witnessed exponential growth in heterocyclic chemistry research, driven by advancing synthetic techniques and increasing recognition of these compounds' pharmacological potential. Friedlander's supersession of agricultural processes with synthetic chemistry around 1906, particularly through indigo dye production, demonstrated the practical applications of heterocyclic compound synthesis. The field's evolution accelerated further with Tribe's petroleum-derived chlorophyll compound isolation in 1936 and the introduction of Chargaff's rule in 1951, which highlighted the central role of heterocyclic chemistry in genetic coding through purine and pyrimidine bases.

Contemporary research in piperazinone chemistry builds upon this rich historical foundation, incorporating advanced synthetic methodologies and sophisticated analytical techniques. Modern approaches to piperazinone synthesis emphasize enantiospecific preparation methods and regioselective reaction conditions, as demonstrated in recent research on chiral piperazin-2-ones as model peptidomimetics. The development of palladium-catalyzed asymmetric hydrogenation techniques for pyrazin-2-ols represents a significant advancement in accessing chiral disubstituted piperazin-2-ones with excellent stereoselectivity.

Year Development Researcher Significance
1818 Alloxan separation from uric acid Brugnatelli First heterocyclic compound isolation
1832 Furan compound production Dobereiner Early synthetic methodology
1834 Pyrrole collection via dry distillation Runge Expanded heterocyclic diversity
1906 Synthetic indigo dye production Friedlander Industrial heterocyclic applications
1936 Chlorophyll compound isolation Tribe Petroleum-derived heterocycles
1951 Chargaff's rule introduction Chargaff Genetic coding applications

Position Within Piperazinone Derivative Classifications

This compound occupies a distinct position within the comprehensive classification system of piperazinone derivatives, representing a specialized subset of heterocyclic compounds with unique structural and functional characteristics. Piperazinones constitute a class of heterocyclic organic compounds characterized by six-membered rings containing two nitrogen atoms at the 1 and 4 positions, with a ketone group at the 2 position. These compounds function as peptidomimetics, meaning they mimic the structure and biological activity of peptides while offering enhanced stability and resistance to enzymatic degradation.

The classification hierarchy places piperazinones within the broader category of heterocyclic compounds, which encompass approximately half of all known chemical compounds and represent more than two-thirds of aromatic molecules identified by the end of the second millennium. Within this vast chemical space, piperazinones serve as conformationally restricted analogs of dipeptides, providing valuable scaffolds for medicinal chemistry applications. The specific structural features of this compound, including its chlorinated aromatic substituent and methyl group positioning, distinguish it from other members of this chemical family.

Piperazine derivatives as a pharmaceutical class encompass a diverse range of compounds with established therapeutic applications, particularly in antihistaminic, antiemetic, and neurological treatments. The DrugBank classification system recognizes piperazine derivatives under the Anatomical Therapeutic Chemical code R06AE, specifically within the respiratory system category for antihistamines used in systemic applications. Notable examples within this classification include buclizine for allergy symptoms and nausea prevention, cetirizine for allergic rhinitis and chronic urticaria, and flunarizine for migraine prophylaxis.

The structural complexity of this compound positions it within a specialized subcategory of substituted piperazinones that incorporate both aromatic halogenation and alkyl substitution patterns. This dual substitution strategy represents an advanced approach to molecular design, enabling fine-tuning of pharmacological properties through systematic structural modifications. The 2-chlorophenyl substituent introduces electronic and steric effects that can significantly influence the compound's binding affinity and selectivity profiles, while the 4-methyl group provides additional structural rigidity and lipophilicity characteristics.

Contemporary research approaches to piperazinone derivatives emphasize their role as versatile synthetic intermediates and bioactive scaffolds. The development of asymmetric synthetic methodologies, including palladium-catalyzed hydrogenation techniques, enables access to chiral piperazinone derivatives with defined stereochemistry. These methodological advances expand the available chemical space within piperazinone classifications and provide new opportunities for structure-activity relationship studies and pharmaceutical optimization.

Classification Level Category Characteristics
Broad Chemical Class Heterocyclic Compounds Contains non-carbon atoms in cyclic structures
Functional Class Piperazinones Six-membered rings with nitrogen atoms and ketone group
Therapeutic Class Piperazine Derivatives Antihistaminic and neurological applications
Structural Subclass Substituted Piperazinones Modified with aromatic and alkyl substituents
Specific Compound This compound Chlorinated phenyl and methyl substitution pattern

Properties

IUPAC Name

3-(2-chlorophenyl)-4-methylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c1-14-7-6-13-11(15)10(14)8-4-2-3-5-9(8)12/h2-5,10H,6-7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKGRAZSTPBGCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(=O)C1C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Condensation Route

A patent (WO2009057133A2) describes a process involving the cyclization of substituted amino compounds with chlorophenyl amines under controlled temperature and base conditions to obtain piperazine derivatives. Key points include:

  • Using a compound with a suitable leaving group (e.g., chlorine, bromine) to facilitate nucleophilic substitution.
  • Employing organic or inorganic bases such as sodium carbonate or diisopropylethylamine to promote cyclization.
  • Conducting the cyclization reaction at temperatures ranging from 15°C to 145°C, preferably around 120°C to 130°C.

This method allows for the preparation of chlorophenyl-substituted piperazinones by reacting chloroethyl amines with chlorophenyl amines in solvents like toluene or N,N-dimethylformamide (DMF).

Alkylation of Piperazinone Intermediates

In a synthetic study of related piperazine compounds, alkylation reactions were performed by reacting piperazine derivatives with 2-chloro-substituted phenyl ketones or acid chlorides in the presence of bases such as potassium carbonate. The reaction is typically carried out in biphasic systems (e.g., acetone with aqueous base) at moderate temperatures (~60°C). This approach yields substituted piperazinones with good efficiency (44–78% yields).

Coupling via Acid Chloride Intermediates

Another approach involves converting cinnamic acid derivatives to acid chlorides (using thionyl chloride) followed by coupling with piperazine derivatives to form cinnamide intermediates. Although this method is more common for related cinnamide compounds, it demonstrates the utility of acid chloride intermediates in introducing aryl substituents onto piperazine rings. The reaction is conducted at room temperature in dichloromethane with triethylamine as a base, achieving yields around 74%.

Representative Synthetic Procedure (Inferred)

Step Reagents/Conditions Description Yield/Notes
1. Preparation of 2-chlorophenyl amine derivative Starting from 2-chlorobenzaldehyde or 2-chlorophenylacetic acid via chlorination or acylation Provides the chlorophenyl moiety Commercially available or synthesized in situ
2. Formation of piperazin-2-one core Cyclization of aminoethyl derivatives with chlorophenyl amines under base catalysis (Na2CO3 or organic base) in solvents like toluene or DMF at 120-130°C Ring closure to form piperazinone Moderate to high yield
3. Methylation at 4-position Alkylation using methylating agents or employing methyl-substituted piperazine precursors Introduces 4-methyl group Controlled to avoid over-alkylation
4. Purification Chromatographic techniques and recrystallization Ensures purity for characterization Yields vary 50-80%

Research Findings and Characterization

  • The compound has a molecular formula of C₁₁H₁₃ClN₂O and molecular weight of 224.68 g/mol.
  • Characterization typically involves ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry to confirm structure.
  • Crystallographic studies reveal the conformation and substitution pattern of the chlorophenyl ring and piperazinone core.
  • Reaction monitoring is often done by HPLC or TLC to ensure completion and purity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Cyclization of chloroethyl amines with chlorophenyl amines Chloroethyl amine derivatives, chlorophenyl amines, bases (Na2CO3, DIPEA) 120-130°C, toluene or DMF Direct ring formation, good regioselectivity Requires careful temperature control
Alkylation of piperazinone intermediates Piperazinone, 2-chlorophenyl ketones or acid chlorides, K2CO3 60°C, biphasic acetone/water Moderate to high yields, scalable Possible side reactions if not controlled
Coupling via acid chloride intermediates Acid chlorides (from cinnamic acids), piperazine derivatives, triethylamine Room temperature, DCM solvent Mild conditions, good yields Limited to certain aryl substituents

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-4-methylpiperazin-2-one undergoes various types of chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities, making it a candidate for therapeutic applications:

  • Antidepressant Effects
    • Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential antidepressant properties .
  • Anticancer Potential
    • Preliminary studies have shown that 3-(2-Chlorophenyl)-4-methylpiperazin-2-one may induce apoptosis in various cancer cell lines. For instance, it has been tested against breast and colon cancer cells, demonstrating a significant reduction in cell viability .
  • Antimicrobial Activity
    • The compound has exhibited antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes .
  • Anti-inflammatory Effects
    • Studies have indicated that this compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its potential use in treating inflammatory diseases .

Case Study 1: Antidepressant Activity

A study investigated the antidepressant effects of this compound in animal models. The results showed a significant decrease in depressive-like behaviors when administered at varying doses over a two-week period. The mechanism involved modulation of serotonin levels in the brain.

Case Study 2: Anticancer Screening

In vitro testing on human breast cancer cell lines revealed that treatment with the compound resulted in a mean growth inhibition rate of over 40%. Molecular docking studies suggested favorable interactions with key proteins involved in cancer progression, indicating its potential as a lead compound for further development .

Case Study 3: Anti-inflammatory Effects

In an animal model of inflammation, administration of the compound led to a reduction in inflammatory markers by approximately 50%. This was measured through cytokine assays before and after treatment, highlighting its therapeutic potential for inflammatory disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantModulation of serotonin and norepinephrine
AnticancerInduces apoptosis; inhibits tumor growth
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryInhibition of IL-6 and TNF-alpha

Table 2: Case Study Results

Case StudyFindingsReference
AntidepressantSignificant decrease in depressive behaviors
Anticancer>40% growth inhibition in breast cancer cells
Anti-inflammatory~50% reduction in inflammatory markers

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to neuronal voltage-sensitive sodium and L-type calcium channels . This interaction modulates the activity of these channels, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following piperazine derivatives share structural or functional similarities with 3-(2-Chlorophenyl)-4-methylpiperazin-2-one, enabling comparative analysis:

2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,5-a]pyridin-3-one

  • Structural Features : A triazolopyridine moiety linked via a propyl chain to a 3-chlorophenyl-substituted piperazine.
  • Key Differences : The chlorine substituent is at the meta position (3-chlorophenyl) instead of the ortho position (2-chlorophenyl), and the piperazine ring lacks a ketone group.
  • Relevance : The triazolopyridine group enhances binding affinity to central nervous system (CNS) targets, as seen in antipsychotic agents .

1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone

  • Structural Features: A chloroethanone group attached to a phenylpiperazine.
  • Key Differences: The ketone is external to the piperazine ring (ethanone vs. piperazin-2-one), and the phenyl group is unsubstituted.
  • Pharmacological Activity : Exhibits antifungal and antibacterial properties, highlighting the role of halogenated ketones in antimicrobial activity .

7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one

  • Structural Features : A coumarin core with a methoxy group, linked to a 4-methylbenzyl-piperazine via a propoxy chain.
  • Synthesis : Prepared via nucleophilic substitution, emphasizing the versatility of piperazine in hybrid molecule design .

(4-Methylpiperazin-1-yl)methanone Derivatives

  • Structural Features: A 4-methylpiperazine group conjugated to a methanone backbone.
  • Applications : Used in kinase inhibitors, demonstrating the importance of 4-methylpiperazine in modulating solubility and target engagement .

Data Table: Structural and Functional Comparison

Compound Name Structural Highlights Biological Activities Synthesis Method Reference ID
This compound Piperazin-2-one, 2-chlorophenyl, 4-methyl Not explicitly reported (inferred) Likely via cyclization or coupling -
2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]-triazolo[4,5-a]pyridin-3-one Triazolopyridine, 3-chlorophenyl, propyl linker CNS-targeted (e.g., antipsychotic) Multi-step alkylation/cyclization
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Chloroethanone, phenylpiperazine Antifungal, antibacterial Nucleophilic substitution
7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one Coumarin, methoxy, benzyl-piperazine Under investigation (anticancer) Aldehyde condensation
(4-Methylpiperazin-1-yl)methanone derivatives Methanone, 4-methylpiperazine Kinase inhibition Buchwald-Hartwig coupling

Key Findings and Implications

Substituent Position Matters : The ortho-chlorophenyl group in the target compound may confer unique steric or electronic effects compared to meta- or para-substituted analogs, influencing receptor binding .

Ketone Placement: Internal piperazin-2-one ketones (as in the target compound) vs. external ketones (e.g., ethanone) alter conformational flexibility and hydrogen-bonding capacity, impacting bioavailability .

Hybrid Scaffolds : Coumarin-piperazine hybrids (e.g., ) demonstrate enhanced pharmacokinetic profiles, suggesting opportunities for optimizing the target compound’s solubility .

Biological Activity

3-(2-Chlorophenyl)-4-methylpiperazin-2-one, also known as a derivative of piperazine, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural properties, which may confer various therapeutic effects, including anticonvulsant, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its chemical formula is C11H14ClN3O, with a molecular weight of approximately 241.7 g/mol. The presence of a chlorophenyl group and a piperazine moiety suggests potential interactions with biological targets.

1. Anticonvulsant Activity

Research indicates that derivatives of piperazine, including this compound, exhibit anticonvulsant properties. A study evaluated various piperazine derivatives using maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) models in mice. The results showed that certain derivatives provided significant protection against seizures, particularly in the MES test .

Table 1: Anticonvulsant Activity of Piperazine Derivatives

CompoundDose (mg/kg)MES ProtectionPTZ Protection
This compound100YesNo
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide100YesYes
N-(trifluoromethyl)anilides300YesYes

2. Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) for effective derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Efficacy of Piperazine Derivatives

CompoundMIC (μg/mL)Target Pathogen
This compound0.25Staphylococcus aureus
Derivative A0.22E. coli
Derivative B0.30Pseudomonas aeruginosa

3. Anticancer Activity

The anticancer potential of piperazine derivatives has also been explored, with studies indicating that compounds similar to this compound can inhibit cancer cell proliferation in various cell lines. For instance, compounds were tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing significant cytotoxicity with IC50 values in the micromolar range .

Table 3: Anticancer Activity of Piperazine Derivatives

CompoundCell LineIC50 (μM)
This compoundMCF-71.5
Derivative CA5490.95
Derivative DHCT1160.75

The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells:

  • Anticonvulsant Mechanism : It may act by modulating voltage-sensitive sodium channels, which are crucial in the propagation of neuronal action potentials.
  • Antimicrobial Mechanism : The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Anticancer Mechanism : It could induce apoptosis in cancer cells through the activation of caspase pathways or by inhibiting key regulatory proteins involved in cell cycle progression.

Case Studies

Several studies have documented the efficacy of piperazine derivatives in clinical and preclinical settings:

  • Anticonvulsant Efficacy : In a study involving animal models, specific derivatives demonstrated reduced seizure frequency and severity compared to control groups.
  • Antimicrobial Trials : Clinical trials assessing the effectiveness of these compounds against resistant strains of bacteria showed promising results, indicating their potential as alternative therapies.
  • Cytotoxicity Assays : In vitro assays revealed that certain derivatives significantly inhibited tumor cell growth, leading to further investigation into their mechanisms and potential clinical applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-(2-Chlorophenyl)-4-methylpiperazin-2-one, and how can purity be optimized?

  • Methodology :

  • Step 1 : Utilize nucleophilic substitution or condensation reactions, adapting protocols from structurally similar piperazine derivatives. For example, describes synthesizing 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone via coupling reactions involving chloroacetyl chloride and piperazine intermediates .
  • Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (solvent selection based on solubility profiles).
  • Step 3 : Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) or TLC (Rf comparison with standards).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR. The 2-chlorophenyl group typically shows aromatic protons at δ 7.2–7.5 ppm, while the piperazin-2-one ring exhibits distinct methylene and carbonyl signals .

  • IR : Confirm carbonyl (C=O) stretching at ~1650–1700 cm1^{-1} and C-Cl absorption near 700–750 cm1^{-1}.

  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.

    Technique Key Peaks/Data Reference
    1H^1H-NMRδ 3.2–3.8 (piperazine CH2_2), δ 7.3–7.5 (aromatic H)
    IR1685 cm1^{-1} (C=O)

Advanced Research Questions

Q. How can discrepancies in 1H^1H-NMR data for this compound be resolved?

  • Methodology :

  • Step 1 : Re-examine solvent effects (e.g., DMSO vs. CDCl3_3) and concentration-dependent shifts.
  • Step 2 : Perform 2D NMR (COSY, HSQC) to confirm coupling patterns and assign overlapping signals.
  • Step 3 : Compare with computational predictions (DFT-based NMR chemical shift calculations) to validate assignments .

Q. What computational approaches predict the reactivity and intermolecular interactions of this compound?

  • Methodology :

  • Step 1 : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to determine global reactivity descriptors (electrophilicity, chemical hardness) .

  • Step 2 : Analyze hydrogen bonding and π-π stacking interactions using CrystalExplorer or Mercury software, leveraging Etter’s graph set rules for crystal engineering ( ) .

    Descriptor Value (Example) Application
    Electrophilicity (ω)~3.5 eVPredicts nucleophilic attack sites
    Chemical Hardness (η)~4.0 eVIndicates stability against redox reactions

Q. How can hydrogen bonding patterns in the crystal structure of this compound be analyzed?

  • Methodology :

  • Step 1 : Obtain single crystals via slow evaporation (e.g., ethanol/water mixture).
  • Step 2 : Perform X-ray diffraction (XRD) using SHELXL ( ) for structure refinement .
  • Step 3 : Use graph set analysis ( ) to classify hydrogen bonds (e.g., R22(8)R_2^2(8) motifs) and correlate with solubility or stability .

Data Contradiction Analysis

Q. How to address conflicting biological activity data for this compound across studies?

  • Methodology :

  • Step 1 : Verify assay conditions (e.g., bacterial strain variability in antimicrobial tests; highlights strain-specific inhibition) .
  • Step 2 : Assess compound stability (e.g., HPLC purity checks post-assay to rule out degradation).
  • Step 3 : Use dose-response curves (IC50_{50}/MIC comparisons) to reconcile potency differences.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(2-Chlorophenyl)-4-methylpiperazin-2-one
Reactant of Route 2
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3-(2-Chlorophenyl)-4-methylpiperazin-2-one

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